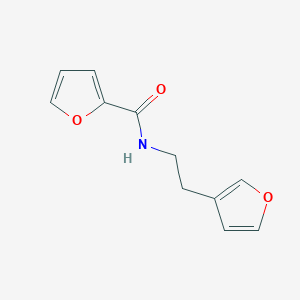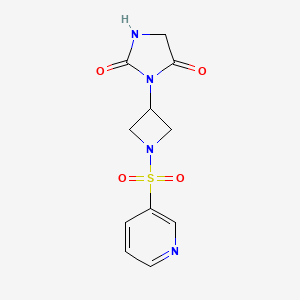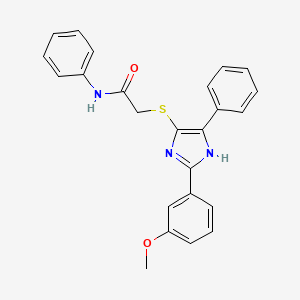![molecular formula C16H14N6O3S B2545653 5-((5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-6-methylpyrimidine-2,4(1H,3H)-dione CAS No. 1170085-35-4](/img/structure/B2545653.png)
5-((5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-6-methylpyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Design and Synthesis
Molecular Structure Analysis
The molecular structure of the compound likely involves a core imidazo[1,2-a]pyridine ring, which is a common motif in several synthesized compounds with biological activity . The presence of a 1,3,4-oxadiazol-2-yl group suggests additional rings attached to the core structure, which can influence the compound's chemical properties and biological activity.
Chemical Reactions Analysis
The synthesis of imidazo[1,2-a]pyridines and related compounds typically involves reactions such as cyclization of aminopyridines with various ketones or halides . The use of carbon tetrabromide mediated oxidative C-N bond formation has been applied to create complex imidazo[1,2-a]pyridines . Additionally, a water-mediated, catalyst-free method has been developed for synthesizing functionalized pyrimidine-2,4(1H,3H)-diones, which could be related to the compound of interest .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazo[1,2-a]pyridine derivatives can be influenced by the substituents attached to the core structure. For example, the introduction of a 5-methoxy-3-methyl group on an imidazo[4,5-b]pyridine ring has been shown to affect the hypoglycemic activity of the compound . The presence of a 1,2,5-oxadiazol-3-yl group can also impact the potency and selectivity of protein kinase inhibitors . The photophysical behavior of related compounds, such as those containing imidazolidine-2,4-dione moieties, has been studied, revealing strong UV-Vis absorptions and fluorescence .
Case Studies and Biological Activity
Several of the synthesized imidazo[1,2-a]pyridine derivatives have been evaluated for biological activities, such as hypoglycemic effects in diabetic mice , cytoprotective properties in antiulcer models , and anticonvulsant activity in seizure models . The antimicrobial activity of imidazo[1,2-a]pyridinopyrimidine-triones has also been assessed, with some compounds showing promising activity against bacterial strains .
Scientific Research Applications
Molecular Design and Synthesis
Research has demonstrated the importance of imidazopyridine derivatives in the design and synthesis of compounds with potential therapeutic applications. For instance, Oguchi et al. (2000) explored the design, synthesis, and hypoglycemic activity of a series of thiazolidine-2,4-diones derived from imidazopyridines, highlighting their potential in treating diabetes through insulin-induced adipocyte differentiation and in vivo hypoglycemic activity (Oguchi et al., 2000). This work underscores the versatility of the imidazopyridine scaffold in the development of novel therapeutic agents.
Antimicrobial Activity
Derivatives of imidazopyridines have been synthesized and evaluated for their antimicrobial properties. Rajitha et al. (2016) synthesized a novel series of imidazopyridinopyrimidine derivatives and assessed their in vitro antimicrobial activity, revealing promising activity against various bacterial strains (Rajitha et al., 2016). This study highlights the potential use of such derivatives in addressing antibiotic resistance.
Antioxidant and Anticancer Activities
Research into imidazopyridine derivatives has also explored their antioxidant and anticancer potentials. Meshcheryakova and Kataev (2013) synthesized new thietanyl-substituted derivatives of pyrimidine and imidazole, expanding the chemical diversity of compounds for potential therapeutic applications (Meshcheryakova & Kataev, 2013). Gouda (2012) evaluated the antioxidant properties of pyrazolopyridine derivatives, further illustrating the scope of these compounds in medicinal chemistry (Gouda, 2012).
Fluorescent Materials
In material science, Garre et al. (2019) developed a family of unsymmetrical organoboron complexes containing imidazolidine derivatives, demonstrating strong fluorescence and potential applications in bioorthogonal chemistry and as fluorescent markers (Garre et al., 2019).
Future Directions
Future research in this area could focus on developing more efficient methods for the synthesis of imidazo[1,2-a]pyridines, particularly considering today’s environmental concerns combined with economic aspects . Additionally, further exploration of the bioactivity of these compounds could lead to the development of new therapeutic agents.
properties
IUPAC Name |
5-[[5-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]-6-methyl-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O3S/c1-9-11(14(23)19-15(24)17-9)6-13-20-21-16(25-13)26-8-10-7-22-5-3-2-4-12(22)18-10/h2-5,7H,6,8H2,1H3,(H2,17,19,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXUROSVBDMVMJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)CC2=NN=C(O2)SCC3=CN4C=CC=CC4=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-hydroxyethyl)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2545571.png)
![2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B2545573.png)

![6-methyl-4-(1-pyrrolidinyl)-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2545576.png)



![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(4-fluorophenylsulfonamido)benzamide](/img/structure/B2545583.png)
![2-[(4-benzyl-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2545584.png)
![5-chloro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]thiophene-2-carboxamide](/img/structure/B2545587.png)
![2-(4-Fluorophenyl)-6-nitroimidazo[1,2-a]pyridine](/img/structure/B2545588.png)

![2-(8-Hexyl-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-y l)acetamide](/img/structure/B2545590.png)
